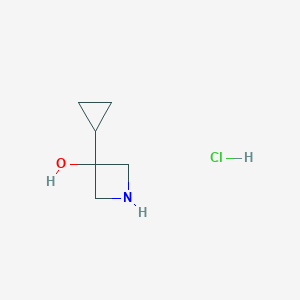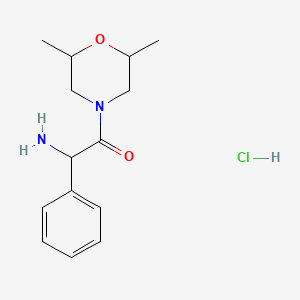![molecular formula C11H18N4S B1521578 3-Amino-1-{3-[methyl(phenyl)amino]propyl}thiourea CAS No. 32813-12-0](/img/structure/B1521578.png)
3-Amino-1-{3-[methyl(phenyl)amino]propyl}thiourea
Vue d'ensemble
Description
3-Amino-1-{3-[methyl(phenyl)amino]propyl}thiourea is an organic compound that finds its importance in various fields of scientific research. This thiourea derivative exhibits unique chemical properties that make it a subject of interest in synthetic chemistry, pharmacology, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound is typically synthesized through the reaction of thiourea with an amine precursor under controlled conditions. The process may involve multiple steps including:
Alkylation of thiourea with a suitable alkyl halide.
Substitution reaction with an appropriate amine.
Final purification steps to obtain the desired thiourea derivative.
Industrial Production Methods: Industrial methods may scale up the laboratory synthesis with optimizations to improve yield and purity. These might include continuous flow reactors, better catalysts, and enhanced separation techniques.
Types of Reactions It Undergoes:
Oxidation: Can be oxidized to form corresponding urea derivatives.
Reduction: Undergoes reduction to yield amino groups and other functional derivatives.
Substitution: Participates in nucleophilic substitution reactions, forming various thiourea complexes.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation.
Reducing Agents: Lithium aluminium hydride for reduction reactions.
Substituents: Organic halides and base catalysts for nucleophilic substitutions.
Major Products Formed:
Urea Derivatives: Formed through oxidation.
Amines: Produced during reduction.
Thiourea Complexes: Resulting from substitution reactions with organic halides.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes. Biology: Investigated for its potential antimicrobial and antifungal properties. Medicine: Explored for therapeutic applications due to its ability to interact with biological macromolecules. Industry: Applied in the development of polymer materials and as a stabilizer in certain manufacturing processes.
Mécanisme D'action
Mechanism: Acts by donating electron pairs to form stable complexes with metal ions or by interacting with biomolecules through hydrogen bonding and van der Waals interactions. Molecular Targets and Pathways: Targets include various enzymes and metal ions. Pathways involve binding to active sites on proteins or forming chelates with metals, affecting their biological activity.
Comparaison Avec Des Composés Similaires
Thiourea: The parent compound, serving as a starting material for derivatives.
1,3-Dimethylthiourea: Another thiourea derivative with different substitution patterns.
Phenylthiourea: Contains a phenyl group, affecting its chemical properties and applications.
Uniqueness: 3-Amino-1-{3-[methyl(phenyl)amino]propyl}thiourea's combination of amino and alkyl-substituted phenyl groups confers unique reactivity and application potential, distinguishing it from other thioureas.
There you have it! A deep dive into this compound. Anything specific you'd like to explore further?
Propriétés
IUPAC Name |
1-amino-3-[3-(N-methylanilino)propyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4S/c1-15(10-6-3-2-4-7-10)9-5-8-13-11(16)14-12/h2-4,6-7H,5,8-9,12H2,1H3,(H2,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZYYBWXRIRYIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=S)NN)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B1521497.png)



![6-Bromofuro[3,2-b]pyridine-2-carbonitrile](/img/structure/B1521504.png)

![(S)-1-Boc-4-[2-(cbz-amino)isopentanoyl]piperazine](/img/structure/B1521506.png)

![N-[3-(2-Aminophenoxy)phenyl]acetamide hydrochloride](/img/structure/B1521511.png)




